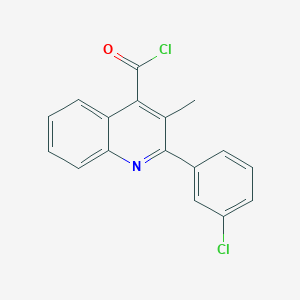

2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride

Description

2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride (CAS: 1160264-96-9) is a quinoline derivative characterized by a 3-chlorophenyl group at position 2, a methyl group at position 3, and a reactive carbonyl chloride moiety at position 2. Its molecular formula is C₁₇H₁₁Cl₂NO, with a molecular weight of 328.18 g/mol. The 3-chlorophenyl and methyl substituents influence electronic and steric properties, while the carbonyl chloride enables nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

2-(3-chlorophenyl)-3-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO/c1-10-15(17(19)21)13-7-2-3-8-14(13)20-16(10)11-5-4-6-12(18)9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWVGFLTFZVJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001200348 | |

| Record name | 2-(3-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001200348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-96-9 | |

| Record name | 2-(3-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Chlorophenyl)-3-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001200348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and aluminum chloride as a catalyst.

Formation of the Carbonyl Chloride Group: The final step involves the conversion of the quinoline derivative to the carbonyl chloride using thionyl chloride (SOCl2) under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Electrophilic Substitution: The quinoline core can undergo electrophilic substitution reactions, such as nitration and halogenation.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under mild conditions.

Electrophilic Substitution: Reagents like nitric acid for nitration and halogens for halogenation.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products Formed

Amides and Esters: Formed from nucleophilic substitution reactions.

Nitro and Halogenated Derivatives: Formed from electrophilic substitution reactions.

Alcohols: Formed from reduction reactions.

Scientific Research Applications

Medicinal Chemistry

2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride is utilized as an intermediate in synthesizing pharmaceutical compounds with various biological activities:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the growth of cancer cell lines, such as breast (MCF-7) and lung (H460) cancer cells.

- Antimicrobial Properties : It has shown effectiveness against multiple bacterial strains, indicating potential as an antimicrobial agent.

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, although further investigation is required.

Biological Studies

The compound is employed in studying enzyme inhibitors and receptor modulators:

- Enzyme Inhibition : It may act by binding to specific molecular targets, disrupting metabolic processes in cancerous cells.

- Receptor Modulation : Its interactions with receptors can lead to modulation of various biological pathways.

Material Science

In material science, this compound is used in developing organic semiconductors and light-emitting diodes (LEDs). Its unique properties allow for applications in electronic materials with specific functionalities.

Chemical Reactions and Mechanisms

The compound undergoes various chemical reactions that enhance its utility:

- Nucleophilic Substitution : The carbonyl chloride group reacts with nucleophiles, leading to amides and esters.

- Electrophilic Substitution : The quinoline core can participate in electrophilic substitution reactions such as nitration and halogenation.

- Reduction Reactions : Reduction can yield alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Case Studies and Findings

Several studies have highlighted the effectiveness of this compound's derivatives:

- Anticancer Studies : A study demonstrated that derivatives significantly inhibited cell proliferation in breast cancer models, suggesting that modifications to the quinoline structure could enhance efficacy.

- Antimicrobial Research : Investigations into its antibacterial properties revealed activity against resistant strains, indicating potential for development into therapeutic agents.

- Material Science Applications : Research into its use in organic semiconductors showed promise for improving efficiency in electronic devices.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

4-Chloro-2-(4-methoxyphenyl)-3-quinolinecarbonyl chloride

- Substituents : 4-chlorophenyl (position 2), methoxy group (position 4), carbonyl chloride (position 4).

- Key Differences : The substitution pattern (4-chloro vs. 3-chlorophenyl) alters steric hindrance and electron distribution. Methoxy groups are electron-donating, enhancing solubility in polar solvents compared to the electron-withdrawing 3-chlorophenyl group in the target compound.

- Synthesis : Prepared via Pd-catalyzed cross-coupling, similar to methods in , but with 4-methoxyphenylboronic acid .

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride

- Substituents : Chloromethyl (position 2), phenyl (position 4), ethyl carboxylate (position 3).

- Key Differences: The chloromethyl group increases electrophilicity at position 2, while the ethyl ester reduces reactivity compared to the carbonyl chloride.

2-(3-Methoxyphenyl)quinoline-4-carboxylic acid

- Substituents : 3-methoxyphenyl (position 2), carboxylic acid (position 4).

- Key Differences : The carboxylic acid moiety (vs. carbonyl chloride) allows for hydrogen bonding but limits utility in acylations. The methoxy group improves solubility but reduces electrophilicity .

Biological Activity

2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The carbonyl chloride group is known to form covalent bonds with nucleophilic residues in proteins, which can lead to the inhibition of enzyme activity or modulation of receptor functions. This mechanism is vital for its potential applications in drug development, particularly in targeting specific biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antibacterial Activity : It has shown significant antibacterial properties against various strains, including Escherichia coli and Staphylococcus aureus. The compound's structure allows it to interfere with bacterial cellular processes, making it a candidate for developing new antibiotics .

- Antifungal Properties : In addition to its antibacterial effects, this compound has demonstrated antifungal activity against pathogens such as Aspergillus niger and Curvularia lunata. This broad-spectrum efficacy highlights its potential use in treating fungal infections .

- Anticancer Potential : The compound has been evaluated for its anticancer properties, showing efficacy against various cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of signaling pathways . For instance, one study reported an IC50 value of 3.39 μM against breast cancer cells, indicating potent cytotoxicity .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound. Below are key findings summarized in a table format:

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Chlorophenyl)-3-methylquinoline-4-carbonyl chloride?

The synthesis typically involves two key steps: (1) formation of the quinoline core via condensation of substituted anilines with ketones or aldehydes, and (2) chlorination of the carboxylic acid group to form the carbonyl chloride. For example, similar quinoline derivatives have been synthesized using PdCl₂(PPh₃)₂ as a catalyst in cross-coupling reactions with aryl boronic acids . The final chlorination step may employ phosphorus pentachloride (PCl₅) under anhydrous conditions, as demonstrated in modified procedures for related chlorinated quinolines .

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions on the quinoline ring and chlorophenyl group. For example, aromatic proton signals in the δ 7.0–8.5 ppm range and carbonyl carbon signals near δ 165–175 ppm are characteristic .

- IR Spectroscopy : To identify the carbonyl chloride (C=O stretch ~1750–1800 cm⁻¹) and aromatic C-Cl bonds (600–800 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound in airtight containers under inert gas (e.g., argon or nitrogen) at –20°C. Avoid exposure to moisture, as hydrolysis of the carbonyl chloride group can occur. Safety data sheets for analogous chlorinated quinolines emphasize dry, ventilated storage areas and protection from static discharge .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Vilsmeier-Haack reaction in synthesizing the quinoline core?

Critical parameters include:

- Stoichiometry : Use a 1.2–1.5 molar excess of POCl₃ relative to the carboxylic acid precursor to drive the reaction to completion .

- Temperature : Maintain the reaction at 60–80°C to balance reaction rate and byproduct formation.

- Solvent Choice : Anhydrous dichloromethane or toluene minimizes side reactions. Monitoring via TLC or in situ IR can help identify intermediate formation and adjust conditions dynamically .

Q. How can discrepancies in NMR data for substituent positions be resolved?

Conflicting assignments arise due to overlapping signals in crowded aromatic regions. Solutions include:

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to map substituent connectivity .

- Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-predicted values for different regioisomers.

- Derivatization : Convert the compound to a stable derivative (e.g., ester) to simplify spectral interpretation .

Q. What strategies mitigate decomposition during prolonged reactions involving this compound?

Decomposition pathways (e.g., hydrolysis or oxidation) can be minimized by:

- Inert Atmosphere : Conduct reactions under nitrogen/argon with molecular sieves to scavenge moisture.

- Additives : Use radical inhibitors (e.g., BHT) or antioxidants in free-radical-prone systems.

- Real-Time Monitoring : Employ HPLC or GC-MS to track degradation products and adjust reaction timelines .

Q. How does catalyst selection influence cross-coupling reactions in quinoline functionalization?

Palladium catalysts like PdCl₂(PPh₃)₂ or Pd(OAc)₂ exhibit varying efficiencies depending on the substrate’s steric and electronic properties. For example, PdCl₂(PPh₃)₂ is effective for Suzuki-Miyaura couplings with electron-deficient aryl boronic acids, while Pd(OAc)₂ may require ligands like PCy₃ for challenging substrates . Screening ligand-catalyst combinations (e.g., Buchwald-Hartwig conditions) is recommended for optimizing C–N or C–C bond formation.

Data Contradiction and Methodological Challenges

Q. How should researchers address conflicting reports on the reactivity of the carbonyl chloride group?

Discrepancies may arise from differences in solvent polarity or trace moisture. Systematic studies under controlled conditions (e.g., Karl Fischer titration to measure water content) are essential. For instance, reactivity in anhydrous THF versus wet DMF can lead to divergent products (e.g., acyl chlorides vs. carboxylic acids) .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

- HPLC-PDA/MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate impurities. Compare retention times and UV spectra with authenticated standards .

- Elemental Analysis : Validate chlorine content (±0.3% deviation) to confirm stoichiometry.

Experimental Design Considerations

Q. How can computational tools aid in predicting the compound’s physicochemical properties?

Software like Gaussian (for DFT calculations) or COSMO-RS (for solubility/logP predictions) provides estimates of:

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for all procedures to avoid inhalation of vapors.

- Emergency Procedures : Immediate access to eye wash stations and neutralizers (e.g., sodium bicarbonate for acid spills) is mandatory, as outlined in safety data sheets for structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.